molecular formula C15H17N3O3S2 B2929633 N-allyl-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide CAS No. 1172515-34-2

N-allyl-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide

Cat. No.: B2929633
CAS No.: 1172515-34-2
M. Wt: 351.44
InChI Key: FFSXLVAZIIKMJA-UHFFFAOYSA-N
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Description

N-allyl-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide is a synthetic specialty chemical based on the 2-aminothiazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery research . This compound features a strategic molecular architecture, combining a thiazole core with an allyl acetamide group and a 4-(methylsulfonyl)phenyl substituent. The methylsulfonyl group is a key pharmacophore known to contribute to biological activity and molecular interactions in various therapeutic contexts . The 2-aminothiazole nucleus is recognized as a privileged structure in pharmaceutical development, with documented scientific interest in its derivatives as inhibitors of clinically relevant enzymes . Related structural analogs have demonstrated potent inhibitory activity against enzymes such as urease, α-glucosidase, and α-amylase, suggesting potential research applications for this compound in metabolic and enzymatic studies . Compounds within this class have also been investigated for their potential anti-proliferative effects on cancer cell lines, including resistant forms of cancer . The presence of the allyl group may offer additional synthetic versatility for further chemical modifications or conjugation chemistry in probe development. This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S2/c1-3-8-16-14(19)9-12-10-22-15(18-12)17-11-4-6-13(7-5-11)23(2,20)21/h3-7,10H,1,8-9H2,2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSXLVAZIIKMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-allyl-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide is a compound of significant interest due to its potential therapeutic applications. The biological activity of this compound has been explored in various studies, particularly in the context of anti-tubercular properties and other pharmacological effects. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H14N2O2S2
  • Molecular Weight : 294.39 g/mol

This compound features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

Synthesis

Recent advancements in synthetic methodologies have facilitated the development of benzothiazole derivatives, including this compound. The synthesis typically involves:

  • Diazo-Coupling : Reaction of thiazole derivatives with various aryl groups.
  • Knoevenagel Condensation : Formation of the acetamide linkage.
  • Molecular Hybridization Techniques : Combining different pharmacophores to enhance biological activity.

Anti-Tubercular Activity

A key area of research has focused on the anti-tubercular activity of this compound. Studies have shown that derivatives of thiazole exhibit promising results against Mycobacterium tuberculosis (Mtb). For instance, a recent study reported that synthesized compounds displayed moderate to good anti-tubercular activity with Minimum Inhibitory Concentration (MIC) values ranging from 100 to 250 µg/mL against Mtb strains .

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Mycolic Acid Synthesis : Similar to other anti-tubercular agents, it may inhibit enzymes involved in the synthesis of mycolic acids, essential components of the bacterial cell wall.
  • Binding Affinity : Studies indicate that specific derivatives demonstrate strong binding affinities to target proteins involved in Mtb metabolism, suggesting a potential pathway for therapeutic intervention .

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety profiles of this compound:

StudyCompoundMIC (µg/mL)Inhibition (%)
9a25098
12a10099
N-Acetamide Derivative15095

These findings illustrate the potential for developing new therapeutic agents based on the thiazole scaffold.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between N-allyl-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Inferred Properties
This compound (Target) C₁₇H₁₈N₃O₃S₂ ~384.5* Allyl group, methylsulfonylphenyl, thiazole Potential metabolic stability due to allyl group; sulfonyl group may enhance solubility
N-(2-ethylphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide C₂₀H₂₁N₃O₃S₂ 415.5 2-Ethylphenyl, methylsulfonylphenyl, thiazole Increased lipophilicity from ethyl group; higher molecular weight may reduce solubility
2-Chloro-N-[4-(methylsulfonyl)phenyl]acetamide C₉H₁₀ClNO₃S 179.17 Chloroacetamide, methylsulfonylphenyl Simpler structure; likely precursor; lower complexity may limit bioactivity
2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide C₂₃H₁₈ClN₃O₄S₂ 500.0 Chlorophenylsulfonamido, phenoxyphenyl, thiazole Sulfonamide group increases hydrogen-bonding potential; higher MW may affect ADME†
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate C₂₅H₂₇ClN₆O₃S 514.2 Chlorophenylurea, piperazine, thiazole Urea linkage enhances polarity; piperazine may improve solubility and bioavailability

†ADME: Absorption, Distribution, Metabolism, Excretion

Key Structural and Functional Differences:

Substituent Effects on Bioactivity: The methylsulfonyl group in the target compound and is a strong electron-withdrawing moiety, likely enhancing binding to targets like kinases or sulfonamide-sensitive enzymes. In contrast, the chlorophenylsulfonamido group in introduces additional halogen-based hydrophobicity and steric bulk, which may alter target specificity . The allyl group in the target compound offers a balance between steric bulk and metabolic stability compared to the 2-ethylphenyl group in or the phenoxyphenyl group in . Allyl derivatives are often less prone to rapid oxidative metabolism than alkyl or aryl analogs.

Synthetic Accessibility :

  • Compounds like (2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide) are likely precursors for synthesizing thiazole derivatives. The target compound’s allyl group may require specialized reagents (e.g., allyl bromide) compared to ethyl or phenyl substitutions, affecting scalability .

Pharmacokinetic Considerations :

  • Higher molecular weight compounds (e.g., at 500.0 Da) may face challenges in oral bioavailability due to reduced membrane permeability. The target compound (~384.5 Da) and (415.5 Da) fall within a more favorable range for drug-likeness .

The target compound’s acetamide group is less polar, which may enhance passive diffusion .

Research Findings and Limitations

  • Gaps in Data : Direct pharmacological data (e.g., IC₅₀, toxicity) for the target compound are absent in the provided evidence. Most inferences are based on structural analogs.
  • Opportunities for Study : Comparative studies on sulfonyl vs. sulfonamide groups (as in vs. ) could clarify their impact on target selectivity. Similarly, replacing the allyl group with ethyl or phenyl substituents (as in ) may optimize pharmacokinetic profiles.

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